[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide
Description
This compound is a chiral sulfinamide derivative featuring a dicyclohexylphosphino group, a sterically hindered 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl moiety, and a 2-methyl-2-propanesulfinamide backbone. Its stereochemical complexity arises from the (R)-configuration at both the phosphorus-bearing aryl group and the sulfinamide-bearing carbon.
Key physicochemical properties include:
Properties
Molecular Formula |
C37H56NOPS |
|---|---|
Molecular Weight |
593.9 g/mol |
IUPAC Name |
(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H56NOPS/c1-35(2,3)41(39)38-34(27-22-23-31-32(26-27)37(6,7)25-24-36(31,4)5)30-20-14-15-21-33(30)40(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-23,26,28-29,34,38H,8-13,16-19,24-25H2,1-7H3/t34-,41-/m1/s1 |
InChI Key |
PANKIFTUMQDCAC-CZNWIGJESA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@H](C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N[S@](=O)C(C)(C)C)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)NS(=O)C(C)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of [S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide involves several steps. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with 2’-bromoacetophenone to form indole templates. These templates are then methylated and undergo lithiation, followed by trapping with chlorodicyclohexylphosphine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine or sulfinamide groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of complex organic molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of [S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets such as enzymes and receptors. The phosphine group can coordinate with metal centers, facilitating catalytic reactions, while the sulfinamide group can form hydrogen bonds and other interactions with biological molecules. These interactions modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
(a) [S(R)]-N-[(S)-(2-(Diphenylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide
(b) (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Key difference : Naphthalen-2-yl replaces the tetramethylnaphthalenyl group.
- Impact : Lower steric bulk due to absence of tetramethyl substitution; may reduce enantioselectivity in catalytic applications.
- Molecular weight: Not explicitly reported, but estimated to be ~550–570 g/mol based on formula C₃₃H₄₂NOPS.
- Status : Discontinued commercially .
Tetramethylnaphthalenyl-Containing Compounds
(a) 4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic Acid (TTAB)
- Structure : Tetramethylnaphthalenyl fused to anthracene, coupled with a carboxylic acid group.
- Function: Retinoic acid receptor (RAR)-selective retinoid with antiproliferative activity (IC₅₀ = 0.2 nM in ME180 cervical carcinoma cells).
- Comparison : Unlike the target sulfinamide, TTAB lacks a phosphine ligand but shares the tetramethylnaphthalenyl motif, highlighting the pharmacological relevance of this group .
(b) 6-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-naphthalenecarboxylic Acid (TTNN)
- Structure : Tetramethylnaphthalenyl linked to naphthalenecarboxylic acid.
- Function: RAR-selective retinoid with moderate antiproliferative activity (IC₅₀ = 0.2 µM).
- Comparison : Demonstrates that electron-withdrawing groups (e.g., carboxylic acid) enhance bioactivity compared to sulfinamide derivatives .
Data Tables
Table 1: Structural and Functional Comparison of Phosphine-Containing Sulfinamides
Table 2: Bioactivity of Tetramethylnaphthalenyl-Containing Compounds
Research Findings and Implications
- Steric vs.
- Pharmacological Potential: While the target compound lacks reported bioactivity, structurally related tetramethylnaphthalenyl retinoids (e.g., TTAB) demonstrate potent antiproliferative effects, suggesting avenues for pharmacological exploration .
- Synthetic Challenges : The tetramethylnaphthalenyl group complicates synthesis due to steric demands, as evidenced by multi-step protocols for similar compounds (e.g., protection/deprotection steps in ) .
Biological Activity
[S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organophosphorus compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure which includes a sulfinamide group and a dicyclohexylphosphino moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C37H56NOPS
- Molecular Weight : 593.89 g/mol
- CAS Number : 2398533-82-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dicyclohexylphosphino group serves as a ligand that can influence the reactivity and selectivity of the compound in biochemical pathways. The sulfinamide functional group may also play a role in modulating enzyme activities or receptor interactions.
Biological Activity Overview
Research indicates that compounds similar to [S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide exhibit various biological activities such as:
- Antipsychotic Activity : Studies have shown that certain derivatives can act as selective agonists at the serotonin 2C (5-HT2C) receptor, which is implicated in mood regulation and psychotic disorders .
- Anticancer Potential : The structural components of similar compounds have been linked to anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor growth pathways.
- Enzyme Inhibition : The sulfinamide group may enhance the ability of the compound to inhibit specific enzymes involved in metabolic pathways.
Case Study 1: Antipsychotic Activity
In a study focused on N-substituted (2-phenylcyclopropyl)methylamines, researchers discovered that compounds with similar structures to [S(R)] demonstrated significant selectivity for the 5-HT2C receptor with low EC50 values. These findings suggest potential applications in treating psychotic disorders .
Case Study 2: Anticancer Properties
Another study investigated the effects of phosphine-containing compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in malignant cells while sparing normal cells, highlighting their therapeutic potential in oncology.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
